1-Chloro-3-(4-propan-2-ylphenyl)propan-2-one
Description
Properties
IUPAC Name |
1-chloro-3-(4-propan-2-ylphenyl)propan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO/c1-9(2)11-5-3-10(4-6-11)7-12(14)8-13/h3-6,9H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHKBWUPXHSNJOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Chloro-3-(4-propan-2-ylphenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where 4-isopropylbenzoyl chloride reacts with chloroacetone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. These methods often employ optimized reaction conditions, including controlled temperature and pressure, to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
1-Chloro-3-(4-propan-2-ylphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of secondary alcohols.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. For example, reaction with ammonia can yield the corresponding amine derivative.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures to ensure selective and efficient transformations.
Scientific Research Applications
Organic Synthesis
1-Chloro-3-(4-propan-2-ylphenyl)propan-2-one is primarily used as an intermediate in the synthesis of more complex organic molecules. Its chlorinated structure allows for various substitution reactions, making it a valuable building block in synthetic organic chemistry.
Case Study: Synthesis of Functionalized Compounds
Research has demonstrated that this compound can be utilized to synthesize functionalized derivatives through nucleophilic substitution reactions. For example, substituting the chlorine atom with amines or thiols leads to the formation of new compounds with diverse biological activities.
Medicinal Chemistry
The compound is being explored for its potential therapeutic properties . Its reactive chloro and carbonyl groups enable interactions with biological targets, which may lead to the development of new pharmaceuticals.
Case Study: Antimicrobial Activity
Studies have shown that derivatives of this compound exhibit antimicrobial activity against various pathogens. This makes it a candidate for further investigation in drug development aimed at treating bacterial infections.
Biochemical Probes
Due to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes, this compound is being investigated as a biochemical probe . It can potentially inhibit enzyme activity, providing insights into enzyme mechanisms and cellular processes.
Case Study: Enzyme Inhibition Studies
Research has indicated that modifications of this compound can selectively inhibit certain enzymes involved in metabolic pathways, thus serving as a tool for studying enzyme function and regulation.
Material Science
In material science, this compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties allow it to be incorporated into polymers and other materials to enhance their performance characteristics.
Case Study: Polymer Modification
The incorporation of this compound into polymer matrices has been shown to improve thermal stability and mechanical properties, making it useful in developing advanced materials for industrial applications.
Mechanism of Action
The mechanism by which 1-Chloro-3-(4-propan-2-ylphenyl)propan-2-one exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, the ketone group can form hydrogen bonds with active site residues of enzymes, affecting their catalytic activity.
Molecular targets and pathways involved may include cytochrome P450 enzymes, which play a role in drug metabolism, or signaling pathways related to inflammation and cell proliferation.
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Properties of 1-Chloro-3-(4-propan-2-ylphenyl)propan-2-one and Related Compounds
Comparative Analysis
Pharmacological Potential
Reactivity and Electronic Effects
- Chlorinated Aryl Groups : Dichlorinated derivatives (e.g., 1-chloro-3-(2,4-dichlorophenyl)propan-2-one) exhibit higher electrophilicity due to electron-withdrawing effects, increasing reactivity but possibly reducing metabolic stability .
- Target Compound : The isopropyl group is electron-donating, which may stabilize the ketone moiety and moderate reactivity .
Challenges in Development
- Synthetic Limitations : Unsuccessful synthesis of 8a and 8b due to polymerization underscores the need for optimized reaction conditions for chloro-propan-2-one derivatives .
Biological Activity
1-Chloro-3-(4-propan-2-ylphenyl)propan-2-one is a compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and comparisons with similar compounds, supported by data tables and relevant research findings.
Overview of the Compound
This compound is an organic compound characterized by a chlorinated ketone structure. Its molecular formula is C12H15ClO, and it features a propan-2-yl group attached to a phenyl ring, which contributes to its reactivity and biological properties.
The biological activity of this compound primarily involves its interactions with various biological targets:
- Enzyme Inhibition : The compound can inhibit specific enzymes, including cytochrome P450 enzymes, which are crucial for drug metabolism. The ketone group allows for hydrogen bonding with active site residues, influencing enzymatic activity .
- Protein-Ligand Interactions : Its structural features facilitate binding to proteins, potentially modulating signaling pathways related to inflammation and cell proliferation.
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit anticancer properties by affecting cancer cell viability. For instance, structural modifications have been shown to enhance or reduce cytotoxic effects against various cancer cell lines .
Biological Activity Data
The following table summarizes key findings from recent studies on the biological activity of this compound and related compounds:
Case Study 1: Anticancer Properties
In a study examining the anticancer effects of derivatives of this compound, researchers found that specific substitutions on the phenyl ring significantly influenced cytotoxicity against A549 lung cancer cells. The introduction of electron-withdrawing groups enhanced the compound's ability to induce apoptosis in cancer cells, highlighting the importance of molecular structure in determining biological activity .
Case Study 2: Enzyme Interaction
Another study focused on the interaction of this compound with cytochrome P450 enzymes. The results indicated that the compound acts as a reversible inhibitor, with varying degrees of potency depending on the specific enzyme isoform targeted. This finding suggests potential implications for drug-drug interactions in therapeutic settings .
Comparison with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:
Q & A
Q. What are the established synthetic routes for 1-Chloro-3-(4-propan-2-ylphenyl)propan-2-one?
The compound can be synthesized via Friedel-Crafts acylation , where a substituted benzene (e.g., 4-propan-2-ylbenzene) reacts with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Reaction parameters such as temperature (0–5°C) and solvent polarity are critical to minimize side reactions like polyacylation . Industrial-scale synthesis may employ continuous flow reactors for precise control of reaction kinetics and yield optimization .
Q. Which spectroscopic and crystallographic methods are used for structural characterization?
- NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of the chloro, ketone, and isopropylphenyl groups.
- X-ray Crystallography : SHELX software refines crystal structures, resolving bond lengths and angles. Single-crystal diffraction data are collected at low temperatures (e.g., 100 K) to minimize thermal motion artifacts .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
Q. What are the primary chemical reactions of this compound?
- Nucleophilic Substitution : The chlorine atom is replaced by amines or thiols in polar aprotic solvents (e.g., DMF) .
- Reduction : Sodium borohydride (NaBH₄) reduces the ketone to a secondary alcohol.
- Oxidation : Strong oxidants (e.g., KMnO₄) convert the isopropyl group to a carboxylic acid under acidic conditions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
- Substituent Variation : Replace the isopropyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to assess effects on bioactivity .
- Biological Assays : Test derivatives against microbial strains (e.g., S. aureus) to determine minimum inhibitory concentrations (MIC). For example, fluorinated analogs show enhanced antimicrobial activity due to increased lipophilicity .
| Substituent | MIC (µg/mL) | LogP |
|---|---|---|
| -CF₃ | 0.025 | 2.8 |
| -OCH₃ | 0.050 | 1.9 |
| -CH(CH₃)₂ | 0.100 | 2.1 |
Q. How can contradictory data on biological activity be resolved?
Discrepancies often arise from variations in assay conditions (e.g., pH, solvent). Standardize protocols using:
- Consistent Solvent Systems : Use DMSO at ≤1% v/v to avoid cytotoxicity.
- Positive Controls : Compare with known inhibitors (e.g., fluconazole for antifungal assays) .
- Statistical Validation : Replicate experiments (n ≥ 3) and apply ANOVA for significance testing .
Q. What computational methods predict reactivity and binding modes?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (FMOs) to identify reactive sites. For example, the LUMO of the ketone group indicates susceptibility to nucleophilic attack .
- Molecular Docking : Simulate interactions with biological targets (e.g., P2Y12 receptor for antiplatelet activity). The chloro group participates in halogen bonding with receptor residues .
Q. How are synthetic by-products identified and mitigated?
- Analytical Techniques : HPLC-MS detects impurities like dichlorinated by-products. GC-MS monitors volatile intermediates.
- Process Optimization : Adjust stoichiometry (e.g., 1:1.2 molar ratio of benzene to acyl chloride) and use scavengers (e.g., molecular sieves) to absorb excess HCl .
Q. What challenges arise in crystallizing this compound, and how are they addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
